2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O5 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidine ring. The propoxy group is introduced through a subsequent alkylation reaction using propyl bromide. The reaction conditions often require heating and the use of a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different alkyl or aryl groups.
Scientific Research Applications
2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: A similar compound with methyl groups at positions 1 and 3.
5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: A derivative with a methyl group at position 5.
5-Fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid:
Uniqueness
2,6-Dioxo-5-propoxy-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of the propoxy group, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C8H10N2O5 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2,4-dioxo-5-propoxy-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H10N2O5/c1-2-3-15-5-4(7(12)13)9-8(14)10-6(5)11/h2-3H2,1H3,(H,12,13)(H2,9,10,11,14) |
InChI Key |
VJJFLVMHOSHCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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